2-methylpyrrolidine-2-carboxamide
Overview
Description
2-methylpyrrolidine-2-carboxamide is an organic compound with the molecular formula C6H12N2O It is a derivative of proline, an amino acid, and features a methyl group attached to the nitrogen atom of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-methylpyrrolidine-2-carboxamide typically involves the amidation of 2-methylproline. One method involves the use of 5-hydroxy-2-pentanone as the starting material, which is then condensed with a cyaniding reagent and hydrolyzed to obtain 2-amino-5-hydroxy-2-methyl pentanoic acid. This intermediate is then salified and resolved to precipitate optically active 2-amino-5-hydroxy-2-methylvaleric acid. The final steps involve protecting the amino group, chlorinating the compound, and cyclizing it to obtain this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable amidation processes. One such method involves the use of biocatalysts in organic solvents, which allows for high conversion rates and optical purity. For example, the use of immobilized CalB variant and ammonia in 2-methyl-2-butanol at elevated temperatures has been shown to be effective .
Chemical Reactions Analysis
Types of Reactions
2-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amide group into other functional groups.
Reduction: Reduction reactions can convert the amide group into an amine.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis. The presence of the methyl group on the proline ring can influence its binding affinity and specificity for these enzymes, thereby affecting the overall reaction kinetics and product formation .
Comparison with Similar Compounds
2-methylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
Prolinamide: Lacks the methyl group, which can affect its reactivity and binding properties.
N-Methylprolinamide: Similar structure but with different stereochemistry, which can influence its biological activity.
2-Methylpyrrolidine: Lacks the amide group, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the properties of both proline and an amide group, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methylpyrrolidine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJNYMVMZKFIKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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